2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
Overview
Description
2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde typically involves the condensation of pyridine derivatives with indole-3-carbaldehyde. One common method includes the use of a catalytic system such as CAN/H₂O₂ to facilitate the reaction . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(pyridin-3-yl)-1H-indole-3-carboxylic acid.
Reduction: 2-(pyridin-3-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(pyridin-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The biological activity of 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzo[d]imidazole
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both pyridine and indole moieties, which confer distinct chemical reactivity and biological activity. The combination of these two heterocycles allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-pyridin-3-yl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-5-1-2-6-13(11)16-14(12)10-4-3-7-15-8-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVYVEPAYPBNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378029 | |
Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95854-06-1 | |
Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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